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molecular formula C19H16Br2O4 B2568402 3,3'-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoic acid CAS No. 94257-59-7

3,3'-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoic acid

Cat. No. B2568402
M. Wt: 468.141
InChI Key: LZWOEPHIZWZPPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08951646B2

Procedure details

After 2,7-dibromofluorene (8.02 g) and benzyltriethylammonium chloride (0.56 g) were dissolved in 30 mL of benzene, 8 mL of an aqueous 50% sodium hydroxide solution was added dropwise under a nitrogen atmosphere, followed by stirring for 15 minutes. N-butyl acrylate (12.65 g) was added dropwise and the mixture was reacted at room temperature for 5 hours. The reaction solution was diluted with 200 mL of ethyl acetate, washed three times with water, washed once with brine, and then the organic layer was dried over magnesium sulfate. The solution was filtered and the solvent was distilled off. The solution was purified by silica gel column chromatography using dichloromethane as an eluent and then recrystallized from hexane to obtain (2,7-dibromo)-9H-fluorene-9,9-dipropionic acid (F2COOBuBr2) (7.87 g, 55%).
Quantity
8.02 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.65 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][C:8]([Br:15])=[CH:9][CH:10]=3)[CH2:5][C:4]=2[CH:3]=1.[OH-:16].[Na+].CCCC[O:22][C:23]([CH:25]=[CH2:26])=[O:24]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C1C=CC=CC=1.C(OCC)(=O)C>[Br:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][C:8]([Br:15])=[CH:9][CH:10]=3)[C:5]([CH2:26][CH2:25][C:23]([OH:22])=[O:24])([CH2:26][CH2:25][C:23]([OH:22])=[O:16])[C:4]=2[CH:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
8.02 g
Type
reactant
Smiles
BrC1=CC=2CC3=CC(=CC=C3C2C=C1)Br
Name
Quantity
0.56 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Name
Quantity
30 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
12.65 g
Type
reactant
Smiles
CCCCOC(=O)C=C
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted at room temperature for 5 hours
Duration
5 h
WASH
Type
WASH
Details
washed three times with water
WASH
Type
WASH
Details
washed once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The solution was filtered
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
The solution was purified by silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
recrystallized from hexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=CC=2C(C3=CC(=CC=C3C2C=C1)Br)(CCC(=O)O)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.87 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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